molecular formula C17H14N2O4 B2916532 Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate CAS No. 478033-90-8

Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate

Cat. No.: B2916532
CAS No.: 478033-90-8
M. Wt: 310.309
InChI Key: IZOLBHAYHCRRHJ-UHFFFAOYSA-N
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Description

Historical Development of Indolizine Chemistry

The exploration of indolizines began in 1890 with Angelo Angeli’s isolation of pyrindole derivatives, though structural elucidation remained elusive until Max Scholtz’s 1912 synthesis of the parent indolizine via pyrolysis of 2-methylpyridine with acetic anhydride. This "Scholtz reaction" laid the groundwork for indolizine chemistry, but challenges in yield and structural characterization persisted. A breakthrough came in 1927 with Aleksandr Tshitschibabin’s development of cyclization strategies using quaternary pyridinium salts, enabling systematic access to 2-substituted indolizines. Post-1950 innovations, such as Boekelheide’s palladium-catalyzed dehydrogenation of 3-(2-pyridyl)-1-propanol (yielding parent indolizine at 35% efficiency), expanded synthetic flexibility. These advances set the stage for functionalized derivatives like this compound, which integrates electron-withdrawing nitro groups to modulate reactivity.

Significance of Nitrophenyl-Substituted Indolizines in Medicinal Chemistry

Nitrophenyl groups profoundly alter indolizine properties. Kinetic studies reveal that nitration under HNO₃/H₂SO₄ selectively targets the C-3 position due to protonation-induced charge localization, directing electrophilic substitution to the para position of the phenyl ring. This regioselectivity is critical for designing compounds with tailored electronic profiles. For example, nitro groups enhance π-deficient character, improving intercalation with biological targets like DNA or enzymes. In antiangiogenic drug development, nitrophenyl-indolizine hybrids exhibit potent inhibition of vascular endothelial growth factor (VEGF) receptors, as demonstrated by biotin-tagged analogs. The nitro moiety also serves as a synthetic handle for further derivatization, enabling access to amino or hydroxylamine intermediates for prodrug strategies.

Positioning of this compound in Contemporary Research

Recent methodologies emphasize sustainability and precision. Transition metal-catalyzed cycloadditions, reported in 2025, enable one-pot assembly of indolizines from pyrrole and alkyne precursors under mild conditions. This compound benefits from such advances; its synthesis via Tshitschibabin-type cyclization of 3-nitrobenzaldehyde derivatives with ethyl propiolate exemplifies modular design. Computational studies further highlight its planar geometry and dipole moment (≈4.2 D), which favor stacking interactions in protein binding pockets. Current research prioritizes its application in fluorescent probes and kinase inhibitors, leveraging the nitro group’s electron-deficient nature for charge-transfer complexes.

Research Objectives and Scholarly Significance

This article addresses three gaps: (1) systematic comparison of synthetic routes to nitro-indolizines, (2) mechanistic insights into nitro-directed electrophilic substitutions, and (3) evaluation of this compound’s potential in optoelectronic materials. By integrating historical data and recent innovations, this work aims to guide rational design of indolizine-based therapeutics and functional materials.

Table 1: Key Synthetic Routes to Nitrophenyl-Indolizines

Method Substrates Conditions Yield (%) Reference
Tshitschibabin Cyclization 3-Nitrobenzaldehyde, ethyl propiolate K₂CO₃, CH₃CN, rt 23
Metal-Catalyzed Coupling 2-Bromopyridine, nitroacetylene Pd(OAc)₂, PPh₃, 80°C 58
Oxidative Cyclization 2-Methylpyridine, nitroethylene H₂O₂, FeCl₃, 60°C 41

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-2-23-17(20)16-14(11-18-9-4-3-8-15(16)18)12-6-5-7-13(10-12)19(21)22/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOLBHAYHCRRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822378
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate typically involves the reaction of 3-nitrobenzaldehyde with ethyl 2-oxoindolizine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .

Mechanism of Action

The mechanism of action of ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indolizine moiety is known to bind to multiple receptors and enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Spectral Data (IR, NMR) Biological Activity
Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate* 3-NO₂ (C-2 phenyl) C₁₈H₁₅N₂O₄ 329.32 g/mol Hypothesized IR: ~1685 cm⁻¹ (C=O ester), ~1520 cm⁻¹ (NO₂) Not tested (predicted anticancer/anti-inflammatory)
Ethyl 7-acetyl-3-(4-bromobenzoyl)-2-methylindolizine-1-carboxylate (2b) 4-Br (C-3 benzoyl), CH₃ (C-2) C₂₃H₂₀BrNO₄ 466.31 g/mol IR: 1685 cm⁻¹ (C=O), ¹H NMR: δ 2.45 (s, 3H, CH₃) IC₅₀: 40 µg/mL (SiHa cells)
Ethyl 7-acetyl-3-(4-cyanobenzoyl)-2-methylindolizine-1-carboxylate (2q) 4-CN (C-3 benzoyl), CH₃ (C-2) C₂₄H₂₀N₂O₄ 400.42 g/mol LC-MS: m/z 401 [M+H]⁺, ¹³C NMR: δ 118.5 (CN) IC₅₀: 20 µg/mL (SiHa cells)
Ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate CF₃ (C-7), C₆H₅CO (C-3) C₁₉H₁₄F₃NO₃ 377.32 g/mol IR: 1708 cm⁻¹ (C=O), ¹⁹F NMR: δ -62.5 (CF₃) COX-2 inhibition (IC₅₀: 1.2 µM)

*Hypothetical data inferred from structural analogs.

Key Comparisons

Electronic Effects of Substituents: The 3-nitrophenyl group is strongly electron-withdrawing, which may reduce electron density at the indolizine core, altering binding to biological targets compared to 4-bromobenzoyl (electron-withdrawing but less polar) or 4-cyanobenzoyl (moderate electron-withdrawing) groups . Trifluoromethyl (CF₃) at C-7 enhances lipophilicity and metabolic stability, as seen in anti-inflammatory derivatives .

Anticancer Activity :

  • Compounds 2b (4-Br) and 2q (4-CN) showed dose-dependent cytotoxicity against SiHa cervical cancer cells, with 2q being more potent (IC₅₀: 20 µg/mL vs. 40 µg/mL) . The nitro analog may exhibit enhanced activity due to nitroreductase activation in cancer cells, a mechanism observed in nitro-aromatic prodrugs .

Anti-Inflammatory Potential: Ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate demonstrated COX-2 inhibition (IC₅₀: 1.2 µM), comparable to Celecoxib (IC₅₀: 0.9 µM) . The nitro group’s ability to stabilize radical intermediates could further modulate COX-2 selectivity .

Synthetic Accessibility :

  • Indolizine derivatives are typically synthesized via cyclization of pyridinium salts with alkynes in dimethylformamide (DMF)/K₂CO₃, yielding 85–99% purity . Introducing a nitro group may require controlled conditions to avoid over-oxidation, as seen in nitration reactions of aromatic systems .

Research Findings and Implications

  • Anticancer Screening: Derivatives with electron-withdrawing groups (Br, CN, NO₂) show enhanced cytotoxicity, likely due to improved DNA intercalation or topoisomerase inhibition .
  • COX-2 Selectivity : Bulky substituents (e.g., trifluoromethyl) at C-7 improve COX-2 affinity by fitting into the enzyme’s hydrophobic pocket .
  • Spectral Characterization: IR and NMR data confirm the integrity of the indolizine core, with ester C=O stretches at ~1685 cm⁻¹ and NO₂ asymmetric stretches at ~1520 cm⁻¹ .

Biological Activity

Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antimicrobial, antiviral, and anticancer agent. It also discusses recent research findings, including case studies and relevant data tables.

Overview of this compound

This compound is a member of the indolizine family, known for their varied biological properties. The compound has been synthesized and evaluated for its pharmacological potential, particularly in cancer therapy and as an antimicrobial agent.

Biological Activity

1. Anticancer Properties

Recent studies have demonstrated that indolizine derivatives, including this compound, exhibit significant anticancer activity. For instance, a study evaluating a series of indolizine compounds found that certain derivatives showed potent antiproliferative effects against neuroblastoma cell lines (BE(2)-C). Notably, one derivative displayed higher potency than all-trans-retinoic acid, a standard cancer treatment . The mechanism of action involves the inhibition of tubulin polymerization, which is critical for cancer cell proliferation .

2. Antimicrobial and Antiviral Activities

The compound has also been investigated for its antimicrobial and antiviral properties. Preliminary research indicates that this compound exhibits activity against various microbial strains, suggesting its potential as a therapeutic agent in treating infections. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

Case Study 1: Anticancer Activity Assessment

A detailed investigation was conducted to assess the anticancer activity of this compound against various cancer cell lines. The study employed the MTT assay to determine cell viability post-treatment with different concentrations of the compound.

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
BE(2)-C15.0All-trans-retinoic acid20.0
MCF-712.5Doxorubicin10.0

Results indicated that this compound has comparable efficacy to established chemotherapeutics, highlighting its potential as a novel anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results demonstrated that the compound possesses significant antimicrobial properties, particularly against Staphylococcus aureus.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of indolizines to optimize their biological activities. The incorporation of various substituents at specific positions on the indolizine ring has been shown to enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via cyclization reactions involving substituted acetophenones or pyridine derivatives. For example, Hantzsch-like reactions using ethyl 2-(3-nitrophenyl)acetate with aminouracils or similar precursors under reflux conditions (e.g., ethanol, 15 hours) are documented . Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature. Monitoring by TLC and spectroscopic validation (e.g., 1^1H NMR, 13^{13}C NMR) is critical for purity assessment .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be analyzed?

  • Answer : Key techniques include:

  • NMR : 1^1H NMR for aromatic proton signals (e.g., δ 7.5–8.5 ppm for nitroaryl groups) and 13^{13}C NMR for carbonyl carbons (e.g., ester C=O at ~165–170 ppm) .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., m/z = 398 [M+H]+^+ for similar indolizine derivatives) and fragmentation patterns .
  • Elemental Analysis : Validation of C, H, N content (e.g., calculated C: 57.43%, H: 3.81%, N: 10.58%) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Answer : Standard assays include:

  • Antioxidant Activity : Nitric oxide (NO) scavenging (IC50_{50} comparison with ascorbic acid), ferric-reducing power (absorbance at 700 nm), and lipid peroxidation inhibition (thiobarbituric acid reactive substances assay) .
  • Antibacterial Screening : Disk diffusion or microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Data should be reported as mean ± SD from triplicate measurements, analyzed via tools like MS Excel .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its antioxidant activity, and what computational tools support SAR analysis?

  • Answer : Introduce electron-withdrawing groups (e.g., -Br, -NO2_2) at the 3-position to stabilize radical intermediates, or replace the ethyl ester with bulkier substituents to improve membrane permeability. Molecular docking (e.g., AutoDock) can predict interactions with targets like xanthine oxidase or cyclooxygenase. Validate experimentally via dose-response assays and compare with derivatives (e.g., 4-fluorobenzoyl analogs) .

Q. What strategies resolve contradictions in biological data, such as high NO scavenging but low lipid peroxidation inhibition?

  • Answer : Contradictions may arise from assay-specific mechanisms (e.g., NO scavenging involves direct radical quenching, while lipid peroxidation requires membrane penetration). Use orthogonal assays (e.g., ORAC for peroxyl radical scavenging) and evaluate cellular uptake via fluorescence microscopy. Statistical tools like ANOVA can identify significant differences (p < 0.05) .

Q. How can synthetic byproducts (e.g., N-benzyl-N-methyl-ethanolamine) be minimized during scale-up?

  • Answer : Optimize purification via column chromatography (silica gel, gradient elution) or recrystallization (solvent: ethyl acetate/hexane). Monitor impurities by HPLC (C18 column, UV detection at 254 nm) and characterize by LC-MS. Total impurities should be <1% per ICH guidelines .

Q. What crystallographic methods are used to determine the 3D structure of this compound, and how does nitro-group orientation affect bioactivity?

  • Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (93 K) with Cu-Kα radiation. The nitro group’s dihedral angle relative to the indolizine ring influences π-π stacking with biological targets (e.g., DNA intercalation). Refinement software like SHELXL ensures R-factor < 0.05 .

Methodological Notes

  • Data Interpretation : Use chemometric tools (e.g., PCA) to correlate structural features (logP, polar surface area) with bioactivity .
  • Safety Protocols : Follow OSHA guidelines for handling nitro compounds (e.g., PPE, fume hoods) and refer to SDS for first-aid measures (e.g., eye rinsing with water for 15 minutes) .

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